4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One
Overview
Description
4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methoxybenzylidene group attached to an oxazolinone ring. Its molecular formula is C17H13NO3, and it is often used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
A structurally similar compound, n-(4-methoxybenzylidene)-4-butylaniline (mbba), is known to be used in the development of liquid crystal cells .
Mode of Action
Mbba, a similar compound, is known to be used as an anisotropic solvent with an isotropic transition temperature of 315k . This suggests that the compound may interact with its targets by influencing their phase transitions.
Biochemical Pathways
The phase transition behavior of mbba, when confined within porous silica materials, has been studied . This could suggest that the compound may affect biochemical pathways related to phase transitions in certain environments.
Result of Action
The similar compound mbba is known to induce phase transitions in liquid crystal cells . This suggests that 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One may have similar effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the phase transition behavior of MBBA is known to be influenced by the size and architecture of the pores in which it is confined . This suggests that the compound’s action may also be influenced by similar environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One typically involves the condensation of 4-methoxybenzaldehyde with 2-phenyl-2-oxazolin-5-one. This reaction is usually carried out in the presence of a base such as sodium acetate and an acid catalyst like acetic anhydride. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, optimization of reaction conditions, and large-scale synthesis using continuous flow reactors. The use of green chemistry principles, such as solvent-free reactions and the use of natural catalysts, is also gaining popularity in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted oxazolinone compounds .
Scientific Research Applications
4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)isonicotinohydrazone: Known for its non-linear optical properties and charge transport capabilities.
N-(4-Methoxybenzylidene)-4-Butylaniline: A liquid crystalline compound with unique dielectric properties.
Uniqueness
4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One stands out due to its versatile reactivity and wide range of applications. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-14-9-7-12(8-10-14)11-15-17(19)21-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAHWEWWFYOBNW-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-22-1 | |
Record name | 4-(4-METHOXYBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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